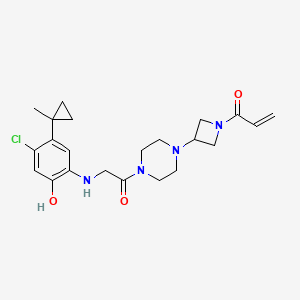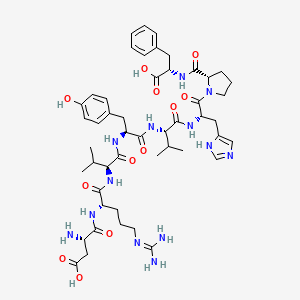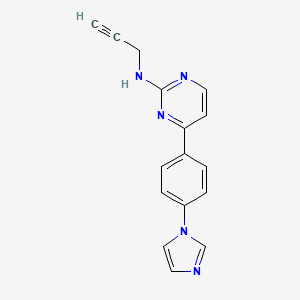
ARS-853
Übersicht
Beschreibung
ARS-853 ist ein selektiver, kovalenter Inhibitor der KRAS G12C-Mutation, die ein häufiger onkogenes Treiber in verschiedenen Krebsarten ist, darunter Lungen-, Darm- und Bauchspeicheldrüsenkrebs. Diese Verbindung hat aufgrund ihrer Fähigkeit, die KRAS G12C-Mutation spezifisch anzugreifen und so das Wachstum und die Proliferation von Krebszellen zu hemmen, die diese Mutation tragen, große Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Kern-Gerüsts, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen. Der Syntheseweg umfasst in der Regel:
Bildung des Kern-Gerüsts: Dies beinhaltet die Konstruktion des Chinazolin-Kerns, der ein entscheidender struktureller Bestandteil von this compound ist.
Funktionalisierung: Einführung verschiedener funktioneller Gruppen, um die Bindungsaffinität und Selektivität der Verbindung für die KRAS G12C-Mutation zu verbessern.
Abschließende Kupplungsreaktionen: Diese Schritte beinhalten Kupplungsreaktionen, um spezifische Substituenten zu koppeln, die die gewünschte biologische Aktivität verleihen.
Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Bildung einer kovalenten Bindung: this compound bildet eine kovalente Bindung mit dem Cysteinrest im KRAS G12C-Protein und hemmt so dessen Aktivität.
Substitutionsreaktionen: Diese Reaktionen sind an den Funktionalisierungsschritten während der Synthese von this compound beteiligt.
Oxidation und Reduktion: Diese Reaktionen können bei der Synthese und Modifikation der Verbindung verwendet werden, um die gewünschten chemischen Eigenschaften zu erreichen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind:
- Organische Lösungsmittel (z. B. Dimethylsulfoxid, Dichlormethan)
- Katalysatoren (z. B. Palladium-basierte Katalysatoren)
- Reduktionsmittel (z. B. Natriumborhydrid)
- Oxidationsmittel (z. B. Wasserstoffperoxid)
Die Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen, inerte Atmosphären (z. B. Stickstoff oder Argon) und spezifische pH-Bereiche, um optimale Reaktionsgeschwindigkeiten und Produktstabilität zu gewährleisten .
Wichtigste gebildete Produkte
Das wichtigste Produkt, das aus den Reaktionen mit this compound gebildet wird, ist die endgültige aktive Verbindung selbst, die sich durch ihre hohe Selektivität und Wirksamkeit gegen die KRAS G12C-Mutation auszeichnet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: this compound wird hauptsächlich in der Krebsforschung eingesetzt, um die KRAS G12C-Mutation und ihre Rolle bei der Tumorentstehung zu untersuchen. Es dient als wertvolles Werkzeug, um die molekularen Mechanismen zu untersuchen, die KRAS-getriebenen Krebsen zugrunde liegen.
Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung von zielgerichteten Therapien für Krebserkrankungen eingesetzt, die die KRAS G12C-Mutation tragen. Es hilft bei der Identifizierung und Validierung neuer therapeutischer Ziele.
Biologische Studien: this compound wird in verschiedenen biologischen Studien eingesetzt, um die Signalwege und zellulären Prozesse zu verstehen, die von KRAS G12C reguliert werden.
Industrielle Anwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkung durch kovalente Bindung an den Cysteinrest an Position 12 des KRAS G12C-Proteins. Diese Bindung blockiert das Protein in seinem inaktiven GDP-gebundenen Zustand und verhindert dessen Aktivierung und die anschließende Signalübertragung über nachgeschaltete Pfade wie den MAPK- und PI3K-Pfad. Durch die Hemmung dieser Pfade unterdrückt this compound effektiv das Wachstum und die Proliferation von Krebszellen, die die KRAS G12C-Mutation tragen .
Wirkmechanismus
Target of Action
ARS-853 is a selective, covalent inhibitor that primarily targets the KRAS-G12C mutation . This mutation occurs in approximately 20% of lung cancers . The KRAS-G12C mutation has been challenging to target due to its complex nature and the lack of effective inhibitors .
Mode of Action
This compound interacts with its target by binding to the GDP-bound oncoprotein and preventing activation . It selectively binds to the Switch II pocket of KRAS-G12C . This binding inhibits the cycling of KRAS-G12C between GDP- and GTP-bound states, effectively locking the enzyme in the inactive GDP-bound form . This contradicts the widely held view that activating mutations in KRAS ‘lock’ the enzyme in the active GTP-bound form that drives constitutive oncogenic signaling .
Biochemical Pathways
The action of this compound affects multiple biochemical pathways. It markedly and dose-dependently reduces the levels of GTP-bound KRAS and the extent of phosphorylation and/or interaction with downstream effectors, including CRAF, ERK, and AKT . This leads to a decrease in the activation of the MAPK and PI3K signaling cascades, which are crucial for cell growth and survival .
Pharmacokinetics
It’s known that the compound exhibits high potency but low binding affinity
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces apoptosis, decreases growth in both 2D and 3D assays, and reduces proliferation . These effects can be rescued by ectopic expression of G12V-mutant KRAS, further confirming the selectivity of this compound for KRAS-G12C .
Action Environment
The extent of inhibition by this compound could be influenced by the activity of guanine nucleotide exchange factors (GEFs; such as SOS), which regulate cycling by promoting GTP binding . This compound reduces interaction between KRAS-G12C and SOS, as well as SOS-induced nucleotide exchange, suggesting that this compound lowers the affinity of KRAS-G12C for SOS . Furthermore, the inhibition of KRAS-G12C by this compound was reduced when levels of nucleotide exchange were increased (for example, by exposing cells to epidermal growth factor (EGF), which activates SOS), and was enhanced when levels of exchange were reduced (for example, by exposing cells to an EGF receptor inhibitor) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ARS-853 involves several key steps, starting with the preparation of the core scaffold, followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of the quinazoline core, which is a crucial structural component of this compound.
Functionalization: Introduction of various functional groups to enhance the compound’s binding affinity and selectivity for the KRAS G12C mutation.
Final Coupling Reactions: These steps involve coupling reactions to attach specific substituents that confer the desired biological activity.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ARS-853 undergoes several types of chemical reactions, including:
Covalent Bond Formation: this compound forms a covalent bond with the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity.
Substitution Reactions: These reactions are involved in the functionalization steps during the synthesis of this compound.
Oxidation and Reduction: These reactions may be used in the synthesis and modification of the compound to achieve the desired chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Organic solvents (e.g., dimethyl sulfoxide, dichloromethane)
- Catalysts (e.g., palladium-based catalysts)
- Reducing agents (e.g., sodium borohydride)
- Oxidizing agents (e.g., hydrogen peroxide)
The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to ensure optimal reaction rates and product stability .
Major Products Formed
The major product formed from the reactions involving this compound is the final active compound itself, which is characterized by its high selectivity and potency against the KRAS G12C mutation.
Wissenschaftliche Forschungsanwendungen
ARS-853 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research to study the KRAS G12C mutation and its role in tumorigenesis. It serves as a valuable tool for investigating the molecular mechanisms underlying KRAS-driven cancers.
Drug Development: The compound is used in the development of targeted therapies for cancers harboring the KRAS G12C mutation. It helps in the identification and validation of new therapeutic targets.
Biological Studies: this compound is employed in various biological studies to understand the signaling pathways and cellular processes regulated by KRAS G12C.
Industrial Applications:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere Verbindungen ähneln ARS-853 in Bezug auf ihren Wirkmechanismus und ihre Zielspezifität. Dazu gehören:
ARS-1620: Ein weiterer selektiver KRAS G12C-Inhibitor, der im Vergleich zu this compound eine höhere Wirksamkeit und verbesserte pharmakokinetische Eigenschaften gezeigt hat.
AMG 510 (Sotorasib): Ein klinisch zugelassenes KRAS G12C-Inhibitor, das in klinischen Studien für nicht-kleinzelligen Lungenkrebs eine signifikante Wirksamkeit gezeigt hat.
MRTX849 (Adagrasib): Ein weiterer KRAS G12C-Inhibitor in klinischer Entwicklung, der in frühen Phasenstudien vielversprechende Ergebnisse zeigt.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner frühen Rolle beim Nachweis der Machbarkeit der gezielten Ansteuerung der KRAS G12C-Mutation mit kovalenten Inhibitoren. Es legte den Grundstein für die Entwicklung potenterer und selektiverer Inhibitoren wie ARS-1620 und AMG 510. Obwohl es sich um eine Verbindung in einem frühen Stadium handelt, ist this compound ein wertvolles Werkzeug in der Krebsforschung und Medikamentenentwicklung .
Eigenschaften
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)



![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)

